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Compound of Interest

Compound Name:
5-Chloro-3-

methylbenzo[c]isoxazole

Cat. No.: B3037042 Get Quote

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the

foundation for a diverse array of therapeutic agents. Its unique electronic properties and rigid

bicyclic core allow for precise, three-dimensional arrangements of functional groups, making it

an ideal starting point for designing targeted therapies. This guide provides an in-depth,

comparative analysis of the structure-activity relationships (SAR) of benzisoxazole derivatives

across three major therapeutic areas: antipsychotics, anticonvulsants, and anticancer agents.

By examining how subtle molecular modifications influence biological activity, we aim to provide

researchers, scientists, and drug development professionals with actionable insights for the

rational design of next-generation therapeutics.

The Benzisoxazole Core: A Versatile Scaffold
The fundamental 1,2-benzisoxazole ring system, with its standardized numbering, forms the

basis of our analysis. The strategic placement of substituents at various positions on this

scaffold is the key determinant of a compound's pharmacological profile.

Caption: General structure and numbering of the 1,2-benzisoxazole scaffold.

Section 1: Antipsychotic Activity - A Balancing Act
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Benzisoxazole derivatives are hallmarks of atypical antipsychotic drug discovery, with clinically

successful agents like risperidone and iloperidone. Their primary mechanism of action is a

finely tuned antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central

nervous system.[1] The therapeutic goal is to achieve potent blockade of both receptors, with a

generally higher affinity for the 5-HT2A receptor, a characteristic believed to contribute to the

"atypical" profile of reduced extrapyramidal side effects compared to older antipsychotics.[1]

Key Structural Features for D2/5-HT2A Antagonism
The archetypal structure for antipsychotic benzisoxazoles is the 3-(piperidin-4-yl)-1,2-

benzisoxazole moiety. SAR studies consistently demonstrate that optimal activity is derived

from specific modifications to this core structure.

The Benzisoxazole Ring: Substitution on the aromatic portion of the benzisoxazole ring is

critical. A fluorine atom at the C6 position, as seen in risperidone, is a common and highly

favorable modification. This electronegative group can enhance receptor binding interactions

and improve metabolic stability.

The Piperidine Linker: The piperidine ring serves as a crucial linker. Its nitrogen atom is

typically connected via an alkyl chain to another cyclic moiety. The nature and length of this

chain are pivotal in modulating receptor affinity.

The Terminal Moiety: The group at the end of the alkyl chain profoundly influences the

compound's overall pharmacological profile, including its affinity for other receptors that may

contribute to side effects.

Comparative Analysis of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, in nM) of key benzisoxazole-

based antipsychotics. A lower Ki value signifies a higher binding affinity.
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Compound Core Structure
Dopamine D2
(Ki, nM)

Serotonin 5-
HT2A (Ki, nM)

5-HT2A/D2
Ratio

Risperidone

6-Fluoro-3-(4-

piperidinyl)-1,2-

benzisoxazole

3.1[2] 0.16[2] ~19.4

Paliperidone

9-

Hydroxyrisperido

ne

4.8[2] 0.28[2] ~17.1

Iloperidone

6-Fluoro-3-(4-

piperidinyl)-1,2-

benzisoxazole

6.2[2] 0.4[2] ~15.5

Analysis: The data clearly show that all three compounds are potent antagonists at both D2

and 5-HT2A receptors.[2] They maintain a high 5-HT2A/D2 affinity ratio, which is characteristic

of atypical antipsychotics. Paliperidone, the active metabolite of risperidone, demonstrates a

slightly reduced affinity for both receptors compared to the parent drug, but maintains a similar

therapeutic profile.[2] Iloperidone also fits this profile, confirming the importance of the 6-fluoro-

3-(piperidin-4-yl)-1,2-benzisoxazole core for achieving this dual antagonism.[2]

Signaling Pathway Diagram
The therapeutic efficacy of these agents is rooted in their ability to modulate intertwined

dopaminergic and serotonergic pathways.
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Caption: Antipsychotic action via dual D2/5-HT2A receptor blockade.

Section 2: Anticonvulsant Activity - Targeting Ion
Channels
The benzisoxazole scaffold is also integral to the design of anticonvulsant drugs, exemplified

by the clinically approved drug zonisamide. The core structure for this class of compounds is

typically 1,2-benzisoxazole-3-methanesulfonamide.
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SAR of Zonisamide and its Analogs
The anticonvulsant activity of zonisamide is primarily attributed to its ability to block voltage-

sensitive sodium channels and T-type calcium channels, which stabilizes neuronal membranes

and prevents seizure propagation.[3][4] SAR studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole

derivatives have revealed key insights:

The Sulfamoyl Group: The -SO2NH2 group is a critical pharmacophore. While initially

thought to act via carbonic anhydrase inhibition, this is not its primary anticonvulsant

mechanism.[3][4]

Benzisoxazole Ring Substitution: Modifications on the aromatic ring significantly impact both

efficacy and toxicity. The introduction of a halogen atom (e.g., chlorine or bromine) at the C5

position has been shown to increase anticonvulsant activity, but it also increases

neurotoxicity.[5] Conversely, adding another sulfamoyl group to the ring tends to decrease

activity.[5]

Comparative Analysis of Anticonvulsant Potency
Quantitative evaluation in animal models, such as the maximal electroshock (MES) test, is the

standard for assessing anticonvulsant efficacy. The median effective dose (ED50) is the dose

required to protect 50% of animals from seizures.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7387759/
https://www.researchgate.net/publication/15810860_3-Sulfamoylmethyl-12-benzisoxazole_a_new_type_of_anticonvulsant_drug_Pharmacological_profile
https://pubmed.ncbi.nlm.nih.gov/7387759/
https://www.researchgate.net/publication/15810860_3-Sulfamoylmethyl-12-benzisoxazole_a_new_type_of_anticonvulsant_drug_Pharmacological_profile
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Key Structural
Feature

Anticonvulsant
Activity (MES Test,
ED50)

Reference

Zonisamide
3-Sulfamoylmethyl-

1,2-benzisoxazole

Potent (more so than

phenytoin and

carbamazepine in

rats)

[3][4]

Analog 47

3-(benzo[d]isoxazol-3-

yl)-1-(4-

fluorophenyl)pyrrolidin

e-2,5-dione

14.90 mg/kg (oral,

rats)
[5]

Analog 48

3-(benzo[d]isoxazol-3-

yl)-1-

cyclohexylpyrrolidine-

2,5-dione

42.30 mg/kg (scPTZ

test, oral, rats)
[5]

Analysis: Zonisamide itself is a highly potent agent.[3][4] Further exploration has shown that

replacing the sulfamoylmethyl side chain with other heterocyclic systems, such as the N-

substituted pyrrolidine-2,5-dione in analogs 47 and 48, can yield compounds with even greater

potency and lower neurotoxicity than standard antiepileptic drugs like phenytoin.[5] This

highlights the versatility of the benzisoxazole core in accommodating different pharmacophores

to achieve anticonvulsant effects.

Experimental Workflow Diagram
The preclinical evaluation of novel anticonvulsant candidates follows a standardized workflow

to determine efficacy and safety.

Anticonvulsant Drug Discovery Workflow

Synthesis of
Benzisoxazole Analogs Initial Screening

(MES & scPTZ Tests)
Neurotoxicity Assay

(Rotorod Test)

Quantitative Evaluation
(ED50 & TD50 Determination)

Low Potency or
High Toxicity

Lead Optimization
High Protective Index
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Caption: Preclinical workflow for evaluating anticonvulsant candidates.

Section 3: Anticancer Activity - Inhibition of
Angiogenesis
More recently, benzisoxazole derivatives have emerged as a promising class of anticancer

agents. A primary mechanism of action for many of these compounds is the inhibition of

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in

angiogenesis—the formation of new blood vessels that tumors require to grow and

metastasize.

SAR for VEGFR-2 Inhibition and Cytotoxicity
The general pharmacophore for VEGFR-2 inhibition often involves a heterocyclic core (like

benzisoxazole) linked to a substituted aromatic ring, frequently via a urea or amide linker.

Substitutions on the Benzisoxazole Ring: Similar to other activities, substitutions on the

benzisoxazole ring are crucial. Electron-withdrawing groups can influence the electronic

properties of the scaffold and enhance binding to the kinase domain of VEGFR-2.

Linker Moiety: The nature of the linker between the benzisoxazole core and other aromatic

systems is vital for orienting the molecule correctly within the ATP-binding pocket of the

receptor.

Terminal Aromatic Group: The substituents on the terminal phenyl ring play a significant role

in establishing hydrogen bonds and hydrophobic interactions with key amino acid residues in

the VEGFR-2 active site.

Comparative Analysis of In Vitro Anticancer Activity
The potency of anticancer compounds is typically assessed by their half-maximal inhibitory

concentration (IC50) against various human cancer cell lines.
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Compoun
d ID

R1
(Benzisox
azole)

R2
(Terminal
Phenyl)

VEGFR-2
IC50 (µM)

HepG2
IC50 (µM)

HCT-116
IC50 (µM)

MCF-7
IC50 (µM)

Sorafenib
(Reference

Drug)
- 0.1 ± 0.02 9.18 ± 0.6 5.47 ± 0.3 7.26 ± 0.3

5e H 4-Cl 0.07 ± 0.01 4.13 ± 0.2 6.93 ± 0.3 8.67 ± 0.5

5c H 4-F 0.08 ± 0.01 5.93 ± 0.2 7.14 ± 0.4 8.93 ± 0.6

5f H 4-CH3 0.10 ± 0.02 6.58 ± 0.4 9.10 ± 0.8 10.11 ± 0.9

Data compiled from a study on benzoxazole derivatives with a similar pharmacophore.

Analysis: The data demonstrate that benzoxazole/benzisoxazole derivatives can achieve

potent VEGFR-2 inhibition, with compounds 5e and 5c showing greater potency than the multi-

kinase inhibitor drug, sorafenib. The presence of electron-withdrawing halogens (Cl, F) on the

terminal phenyl ring appears to be beneficial for both VEGFR-2 inhibition and cytotoxicity

against the tested cancer cell lines. This suggests a strong correlation between the inhibition of

this specific signaling pathway and the observed anticancer effects.

Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed methodologies

for the key assays are provided below.

Protocol 1: Dopamine D2 Receptor Radioligand Binding
Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the dopamine

D2 receptor.

Preparation of Membranes: Membranes from cells stably expressing human D2 receptors

(e.g., HEK293 cells) are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the

assay buffer.
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Assay Setup: In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test

compound at various concentrations, and 50 µL of a specific radioligand (e.g.,

[3H]Spiperone) at a concentration near its Kd value.

Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the

binding to reach equilibrium.

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters

(e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates

the bound radioligand from the unbound.

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any

remaining unbound radioligand.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

trapped on the filters, which corresponds to the amount of bound radioligand, is counted

using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of the test compound. The Ki value is then calculated using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability and proliferation, to determine the cytotoxic effects of test compounds.

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) into a 96-well plate at a

density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24

hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the benzisoxazole derivatives in culture

medium. Remove the old medium from the cells and add 100 µL of the medium containing

the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a

positive control. Incubate the plates for 48-72 hours.
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MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to each well. Incubate the plate for an additional 1.5 to 4 hours

at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple

formazan crystals.

Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of a

solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to

dissolve the formazan crystals.

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure

complete solubilization. Measure the absorbance of each well at a wavelength of 490-590

nm using a microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of viability against the compound concentration and use non-linear

regression to determine the IC50 value.

Conclusion and Future Perspectives
The benzisoxazole scaffold has proven to be remarkably versatile, yielding potent therapeutic

agents across distinct pharmacological classes. This comparative guide highlights the critical

role of targeted structural modifications in directing the biological activity of these derivatives.

For antipsychotic activity, a 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core with an

extended side chain is a validated template for achieving a high 5-HT2A/D2 receptor affinity

ratio.

For anticonvulsant activity, a 3-sulfamoylmethyl-1,2-benzisoxazole structure is key, with

halogenation at C5 offering a route to increased potency, albeit with a potential trade-off in

neurotoxicity.

For anticancer activity, the benzisoxazole ring serves as an effective anchor for designing

potent VEGFR-2 inhibitors, where modifications to a terminal aromatic ring via a suitable

linker are critical for optimizing kinase inhibition and cytotoxicity.
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The clear divergence in SAR across these therapeutic areas underscores the scaffold's

adaptability. Future research should focus on integrating these SAR insights to design novel,

multi-target ligands or to further refine the selectivity and safety profiles of existing chemical

series. The detailed protocols provided herein offer a standardized framework for the continued

evaluation and discovery of next-generation benzisoxazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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